molecular formula C8H13NO2 B2814791 N-(prop-2-en-1-yl)oxolane-2-carboxamide CAS No. 546091-07-0

N-(prop-2-en-1-yl)oxolane-2-carboxamide

Cat. No.: B2814791
CAS No.: 546091-07-0
M. Wt: 155.197
InChI Key: UBDWJWMXWXXMHJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)oxolane-2-carboxamide typically involves the amidation of oxolane-2-carboxylic acid with an allylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs coupling reagents such as carbodiimides or phosphonium salts to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-(prop-2-en-1-yl)oxolane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-oxolane-2-carboxamide
  • N-ethyl-2-oxolane-2-carboxamide
  • N-propyl-2-oxolane-2-carboxamide

Uniqueness

N-(prop-2-en-1-yl)oxolane-2-carboxamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The allyl group allows for additional chemical transformations, such as oxidation to epoxides, which are not possible with the methyl, ethyl, or propyl analogs.

Properties

IUPAC Name

N-prop-2-enyloxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDWJWMXWXXMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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